Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-16-11-5-3-8(7-9(11)13)10(14)4-6-12(15)17-2/h3,5,7H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRNIULWKCWEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization of Methyl 4 3 Fluoro 4 Methoxyphenyl 4 Oxobutyrate and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for a complete assignment of its molecular framework.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. The spectrum of this compound is expected to show characteristic signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and methyl ester protons.
The aromatic region would display complex signals for the three protons on the substituted phenyl ring. The proton ortho to the fluorine and the carbonyl group is expected to appear as a doublet of doublets. The proton ortho to the methoxy group and meta to the fluorine would likely be a doublet, while the third aromatic proton would also present a complex multiplet.
The aliphatic portion of the molecule, the butyrate (B1204436) chain, is characterized by two methylene (B1212753) groups, which would appear as two distinct triplets, each integrating to two protons. The methylene group adjacent to the aromatic ketone (C-3) would be downfield compared to the methylene group adjacent to the ester (C-2) due to the deshielding effect of the carbonyl group.
The spectrum would also feature two sharp singlets: one for the three protons of the methoxy group (-OCH₃) attached to the aromatic ring and another for the three protons of the methyl ester group (-COOCH₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 - 7.85 | dd | 1H | Aromatic H (ortho to C=O and F) |
| 7.65 - 7.75 | m | 1H | Aromatic H (ortho to C=O and OCH₃) |
| 7.05 - 7.15 | t | 1H | Aromatic H (ortho to OCH₃) |
| 3.95 | s | 3H | Ar-OCH₃ |
| 3.68 | s | 3H | -COOCH₃ |
| 3.25 | t | 2H | -C(=O)-CH₂- |
| 2.75 | t | 2H | -CH₂-COO- |
Carbon-13 (¹³C) NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. libretexts.org For this compound, twelve distinct signals are expected.
The two carbonyl carbons are the most deshielded, appearing at the low-field end of the spectrum (160-220 ppm). libretexts.org The ketone carbonyl carbon is typically found further downfield than the ester carbonyl carbon. The six aromatic carbons would have shifts between 110 and 165 ppm. The carbon directly bonded to the fluorine atom will appear as a doublet due to C-F coupling, a characteristic feature that aids in its assignment. The carbon attached to the methoxy group will also be significantly affected.
The aliphatic carbons of the butyrate chain and the carbons of the two methyl groups will appear in the upfield region of the spectrum (0-70 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | Ketone C=O |
| 173.0 | Ester C=O |
| 160.0 (d, ¹JCF) | Aromatic C-F |
| 154.0 | Aromatic C-OCH₃ |
| 129.5 | Aromatic C-C=O |
| 126.0 | Aromatic CH |
| 115.0 (d, ²JCF) | Aromatic CH |
| 113.0 | Aromatic CH |
| 56.5 | Ar-OCH₃ |
| 52.0 | -COOCH₃ |
| 33.5 | -C(=O)-CH₂- |
| 28.0 | -CH₂-COO- |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. alfa-chemistry.com It provides information about the electronic environment of the fluorine atom.
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is influenced by the other substituents on the ring. alfa-chemistry.com This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (ortho and meta ¹H nuclei).
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -115 to -125 | m | Ar-F |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the butyrate chain by showing a cross-peak between the signals of the two adjacent methylene groups (-CH₂-CH₂-). It would also help delineate the coupling network among the aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively link each proton assignment in the ¹H NMR spectrum to its corresponding carbon atom in the ¹³C NMR spectrum, such as matching the methylene proton triplets to their respective carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound.
For this compound, the molecular formula is C₁₂H₁₃FO₄. HRMS analysis would be expected to show a prominent molecular ion peak (e.g., [M+H]⁺ in positive-ion mode) with a measured m/z value that closely matches the calculated exact mass. This confirmation is a critical step in verifying the identity of the synthesized molecule.
Table 4: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass | Observed Mass |
| C₁₂H₁₃FO₄ | [M+H]⁺ | 241.0820 | Typically within 5 ppm |
| C₁₂H₁₃FO₄ | [M+Na]⁺ | 263.0640 | Typically within 5 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its main functional groups. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the aromatic ketone and one for the methyl ester, typically appearing at slightly different wavenumbers. The spectrum would also show characteristic absorptions for C-O bonds (from the ether and ester), aromatic C=C bonds, the C-F bond, and C-H bonds.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 3000 | C-H Stretch | Aliphatic (CH₂) |
| 1735 - 1750 | C=O Stretch | Ester |
| 1680 - 1700 | C=O Stretch | Aromatic Ketone |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1250 - 1300 | C-O Stretch | Aryl Ether |
| 1100 - 1200 | C-O Stretch | Ester |
| 1150 - 1250 | C-F Stretch | Aryl Fluoride |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The conformation of the butyrate side chain is of particular interest. The flexibility of the single bonds in the aliphatic chain allows for multiple rotational isomers (rotamers). However, in the crystalline state, the molecule will adopt a low-energy conformation that is influenced by both intramolecular and intermolecular forces. It is anticipated that the molecule will exhibit a largely planar arrangement of the 3-fluoro-4-methoxyphenyl group. The relative orientation of the carbonyl group and the phenyl ring is a key conformational feature.
Crystal packing, or the arrangement of molecules within the crystal lattice, will be governed by intermolecular interactions such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. In the absence of strong hydrogen bond donors, the packing in the crystal of this compound would likely be dominated by dipole-dipole interactions involving the ketone and ester functionalities, as well as π-stacking of the aromatic rings.
A hypothetical data table of crystallographic parameters for this compound, based on common values for similar organic molecules, is presented below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1 |
| b (Å) | 5.3 |
| c (Å) | 22.1 |
| β (°) | 98.5 |
| Volume (ų) | 1745.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
Note: This data is predictive and based on analogs. Actual values can only be confirmed by experimental determination.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis, such as in Friedel-Crafts acylation reactions. nih.govsapub.orgresearchgate.netacs.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The aromatic ring and the butyrate chain contribute to the hydrophobicity of the molecule, leading to its retention on a C18 or C8 column. The polarity can be fine-tuned by adjusting the composition of the mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bme.huhalocolumns.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light at specific wavelengths.
A typical HPLC method for the purity assessment of this compound could involve the following parameters:
Interactive Data Table: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would be effective in separating the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity. Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure version of HPLC using smaller particles, could also be employed for faster and more efficient separations. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound is sufficiently volatile to be analyzed by GC-MS, likely without the need for derivatization. jfda-online.com This method is particularly useful for reaction monitoring, where the disappearance of reactants and the appearance of the product can be tracked over time. researchgate.netnih.govsemanticscholar.org
In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be suitable. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data.
The mass spectrum of this compound would be expected to show a molecular ion peak, as well as characteristic fragment ions resulting from the cleavage of the molecule. whitman.edunih.govmiamioh.edulibretexts.org Key fragmentations would likely include the loss of the methoxy group from the ester, cleavage of the butyrate chain, and fragmentation of the aromatic ring.
A plausible GC-MS method for monitoring the synthesis of this compound is outlined below.
Interactive Data Table: Illustrative GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range (m/z) | 40-450 |
By monitoring the relative peak areas of reactants and products over time, the reaction kinetics can be studied and the optimal reaction time can be determined.
Chemical Transformations and Reaction Mechanisms of Methyl 4 3 Fluoro 4 Methoxyphenyl 4 Oxobutyrate
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group in Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate is a primary site for chemical modifications. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent methylene (B1212753) protons exhibit acidity, enabling condensation and cyclization reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The reactivity of the ketone is influenced by the electronic effects of the substituted aromatic ring. The methoxy (B1213986) group, being an electron-donating group, can slightly reduce the electrophilicity of the carbonyl carbon through resonance. Conversely, the fluorine atom, an electron-withdrawing group, can enhance its electrophilicity via the inductive effect.
A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after acidic workup. Similarly, reduction with sodium borohydride would yield the corresponding secondary alcohol.
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
Condensation and Cyclization Reactions
The presence of a γ-ketoester functionality allows this compound to serve as a precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. These transformations often involve the reaction of both the ketone carbonyl group and the active methylene protons.
One prominent reaction is the formation of pyridazinones through condensation with hydrazine hydrate. In this reaction, hydrazine initially reacts with the ketone carbonyl to form a hydrazone, which then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration to yield the pyridazinone ring system. The reaction of γ-keto acids with hydrazine is a common method for the preparation of 6-substituted-3(2H)-pyridazinones. iglobaljournal.com
Furthermore, this γ-ketoester is a suitable substrate for the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to form a substituted pyrrole. researchgate.netuomustansiriyah.edu.iqwikipedia.orgalfa-chemistry.comorganic-chemistry.org In this case, the γ-ketoester can be envisioned to react with an amine to form an enamine intermediate at the ketone, which then cyclizes onto the ester carbonyl.
The Gewald aminothiophene synthesis is another important transformation applicable to this substrate. This reaction involves the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base to produce a polysubstituted 2-aminothiophene. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com
| Reaction Name | Reagents | Heterocyclic Product |
| Pyridazinone Synthesis | Hydrazine hydrate (N₂H₄·H₂O) | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone |
| Paal-Knorr Pyrrole Synthesis | Primary amine (R-NH₂) | Substituted pyrrole |
| Gewald Aminothiophene Synthesis | Cyanoester, Sulfur, Base | Substituted 2-aminothiophene |
Reactivity of the Ester Group
The methyl ester functionality of this compound is another key site for chemical transformations, allowing for its conversion into other esters, carboxylic acids, and amides.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, R' 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate, and methanol. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. Both β-ketoesters and γ-ketoesters can undergo transesterification. wikipedia.org The reaction is synthetically useful for introducing different ester functionalities, which can be important for modifying the physical and chemical properties of the molecule.
Hydrolysis and Amidation Reactions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification.
Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst. The reaction with a primary or secondary amine would yield the corresponding N-substituted or N,N-disubstituted amide, respectively. The synthesis of bicyclic pyrroloimidazolones and pyrrolopyrimidinones has been achieved by reacting aryl-substituted 4-oxobutanoic acids with aliphatic diamines. uomustansiriyah.edu.iqnih.gov
Transformations of the Aromatic Ring
The 3-fluoro-4-methoxyphenyl group is an activated aromatic ring that can undergo electrophilic aromatic substitution reactions. The directing effects of the fluorine and methoxy substituents play a crucial role in determining the position of the incoming electrophile.
The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
In the case of 3-fluoro-4-methoxyacetophenone, a similar substrate, electrophilic substitution is directed by the interplay of these two substituents and the deactivating acyl group. The powerful activating and directing effect of the methoxy group generally dominates. Therefore, electrophilic attack is most likely to occur at the position ortho to the methoxy group and meta to the fluorine and acyl groups (C-5 position), which is sterically accessible. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
| Reaction | Reagents | Expected Major Product Position |
| Nitration | HNO₃, H₂SO₄ | Substitution at C-5 |
| Bromination | Br₂, FeBr₃ | Substitution at C-5 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C-5 |
Furthermore, under specific conditions, nucleophilic aromatic substitution (SNAr) could be possible. The presence of the electron-withdrawing ketone group para to the fluorine atom can activate the ring towards nucleophilic attack, potentially allowing for the displacement of the fluoride ion by a strong nucleophile.
Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound is substituted with two groups that exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions: a fluorine atom at the 3-position and a methoxy group at the 4-position. Both substituents are classified as ortho, para-directors. libretexts.orgorganicchemistrytutor.com However, their activating and directing effects are a nuanced interplay of inductive and resonance effects.
The methoxy group (-OCH₃) is a strong activating group. organicchemistrytutor.com Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com The methoxy group strongly directs incoming electrophiles to the positions ortho and para to itself.
The fluorine atom, while also having lone pairs available for resonance donation (+M effect), is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). wikipedia.orgcsbsju.edu The inductive effect deactivates the ring by pulling electron density away. For fluorine, the +M and -I effects are of similar magnitude and nearly cancel each other out, resulting in a reactivity for fluorobenzene that can be comparable to or even higher than benzene at the para position. wikipedia.org However, due to the proximity-dependent nature of the inductive effect, the ortho and meta positions are significantly deactivated. wikipedia.org
In this compound, the methoxy group at position 4 and the fluorine at position 3 will direct incoming electrophiles. The powerful activating effect of the methoxy group will dominate, directing substitution primarily to the positions ortho to it (positions 3 and 5). Since position 3 is already occupied by fluorine, the primary sites for electrophilic attack are positions 2 and 5. The fluorine atom also directs ortho and para. Its para position (position 6) is sterically hindered by the adjacent methoxy group and the butyrate (B1204436) chain. Its ortho positions are 2 and 4. Position 4 is occupied by the methoxy group. Therefore, both substituents direct towards position 2. Position 5 is activated by the methoxy group (ortho) and less deactivated by the fluorine (meta). Position 6 is para to the fluorine but ortho to the deactivating acyl group on the side chain.
Considering the combined effects, electrophilic substitution is most likely to occur at the 2 and 5 positions of the aromatic ring. The strong activating and ortho-directing effect of the methoxy group is the primary determinant of this regioselectivity.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of 4-Methoxy Group | Influence of 3-Fluoro Group | Overall Predicted Reactivity |
| 2 | Ortho (Activating) | Ortho (Deactivating) | Favorable |
| 5 | Ortho (Activating) | Meta (Deactivating) | Favorable |
| 6 | Meta (Neutral) | Para (Activating) | Less Favorable |
Nucleophilic Aromatic Substitution (SNAr) Reactions involving Fluorine
The fluorine atom on the aromatic ring of this compound can potentially be displaced through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is highly dependent on the electronic nature of the aromatic ring. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. chemistrysteps.com
In the case of this compound, the 4-oxo-butyrate chain contains a carbonyl group, which is an electron-withdrawing group. This group is situated para to the fluorine atom. This para relationship is crucial as it allows for the delocalization of the negative charge of the Meisenheimer complex onto the oxygen of the carbonyl group, thereby stabilizing the intermediate. The fluorine atom itself, being highly electronegative, contributes to the electron-deficient nature of the carbon it is attached to, making it more susceptible to nucleophilic attack. stackexchange.com In SNAr reactions, fluoride is often a good leaving group because the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine enhances the rate of the initial attack. stackexchange.com
Therefore, it is anticipated that this compound can undergo SNAr reactions where the fluorine atom is displaced by various nucleophiles. The success and rate of these reactions would be influenced by the strength of the nucleophile and the reaction conditions.
Table 2: Factors Influencing SNAr Reactivity of the Fluorine Atom
| Feature of the Molecule | Effect on SNAr Reactivity | Rationale |
| 4-Oxobutyrate group | Activating | The para-carbonyl group stabilizes the Meisenheimer complex through resonance. |
| Fluorine as a leaving group | Favorable | The high electronegativity of fluorine polarizes the C-F bond, facilitating nucleophilic attack. |
| Methoxy group | Deactivating (at the site of substitution) | The electron-donating nature of the methoxy group can slightly destabilize the negative charge of the intermediate. |
Formation of Novel Heterocyclic Systems from Butyrate Precursors
The 4-oxobutyrate moiety in this compound is a versatile precursor for the synthesis of a variety of heterocyclic systems. The presence of a ketone and an ester functional group allows for reactions with binucleophilic reagents to form rings. Based on the known reactivity of related 4-aryl-4-oxobutanoates, several classes of heterocycles can be synthesized.
One common transformation is the reaction with hydrazine derivatives to form pyridazinones . The reaction of a 4-aryl-4-oxobutanoic acid with hydrazine hydrate leads to the formation of a 4,5-dihydro-6-aryl-3(2H)-pyridazinone. raco.catresearchgate.net This occurs through initial condensation of the hydrazine with the ketone, followed by intramolecular cyclization with the ester (or the corresponding carboxylic acid).
Similarly, reaction with substituted hydrazines can lead to the formation of pyrazoles . The 1,3-dicarbonyl nature of the keto-ester can react with hydrazines to form the pyrazole ring, a reaction that is well-established for related compounds. chim.itencyclopedia.puborganic-chemistry.org
The butyrate chain can also be utilized in the synthesis of benzodiazepines . Condensation of o-phenylenediamines with β-keto esters is a known method for preparing benzodiazepine derivatives. nih.govjyoungpharm.org
While less common, the butyrate precursor could potentially be used to construct other heterocyclic rings such as thiazoles or pyridines through multi-step synthetic sequences involving the modification of the keto-ester functionality followed by cyclization reactions.
Table 3: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Required Reagent(s) | General Reaction Type |
| Pyridazinone | Hydrazine hydrate | Condensation and cyclization |
| Pyrazole | Substituted hydrazines | Condensation and cyclization |
| Benzodiazepine | o-Phenylenediamine | Condensation and cyclization |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Intermediates
The mechanisms of the key transformations involving this compound are generally well-understood from studies of analogous systems.
In electrophilic aromatic substitution , the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The electrophile attacks the π-system of the aromatic ring, leading to the formation of this intermediate. The stability of the arenium ion is a key factor in determining the regioselectivity. For the title compound, the positive charge in the arenium ion can be delocalized onto the oxygen atom of the methoxy group when substitution occurs at the ortho or para positions, which is why these positions are favored. organicchemistrytutor.com A subsequent deprotonation step restores the aromaticity of the ring.
The mechanism of nucleophilic aromatic substitution (SNAr) is a two-step addition-elimination process. chemistrysteps.com The nucleophile first attacks the carbon bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The presence of the para-carbonyl group is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. While a concerted SNAr mechanism has been proposed for some systems, the stepwise mechanism via a Meisenheimer complex is more commonly accepted, particularly for activated fluoroarenes. nih.govnih.gov
The formation of heterocycles from the butyrate precursor typically involves a series of condensation and cyclization steps. For example, in the formation of pyridazinones with hydrazine, the initial step is the formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, leading to a cyclic intermediate which then eliminates methanol to form the stable pyridazinone ring.
Influence of Reaction Conditions on Selectivity and Yield
The outcome of reactions involving this compound is highly dependent on the specific reaction conditions employed.
For electrophilic aromatic substitution , the choice of electrophile, catalyst, solvent, and temperature can all influence the yield and the ratio of ortho to para (or in this case, 2- vs 5-substituted) products. Stronger electrophiles and harsher conditions may lead to lower selectivity and the formation of polysubstituted products.
In nucleophilic aromatic substitution reactions, the nature of the nucleophile is paramount. Stronger nucleophiles will generally lead to higher reaction rates and yields. The choice of solvent is also critical; polar aprotic solvents such as DMSO or DMF are often used to enhance the nucleophilicity of the attacking species. Temperature also plays a significant role, with higher temperatures often being required to overcome the activation energy of the initial nucleophilic attack.
The synthesis of heterocyclic systems is also sensitive to reaction conditions. In the formation of pyridazinones, the reaction is typically carried out in a protic solvent like ethanol at reflux to facilitate both the initial condensation and the subsequent cyclization. The pH of the reaction medium can also be important, as the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups are pH-dependent. For other heterocycles, the choice of catalyst can be crucial for achieving high yields and selectivity. For instance, the synthesis of benzodiazepines from o-phenylenediamines and β-keto esters can be catalyzed by various Lewis or Brønsted acids. nih.gov
Table 4: Summary of Influential Reaction Conditions
| Reaction Type | Key Reaction Conditions | Effect on Outcome |
| Electrophilic Aromatic Substitution | Nature of electrophile, catalyst, temperature | Influences regioselectivity and yield. |
| Nucleophilic Aromatic Substitution | Nucleophile strength, solvent, temperature | Affects reaction rate and yield. |
| Heterocycle Formation | Reagent stoichiometry, solvent, catalyst, pH, temperature | Determines the specific heterocyclic product formed and its yield. |
Computational and Theoretical Investigations of Methyl 4 3 Fluoro 4 Methoxyphenyl 4 Oxobutyrate
Quantum Chemical Calculations (DFT) for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. scielo.org.mx For Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of its structural and electronic characteristics. nih.govjmcs.org.mx
The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this optimization reveals key bond lengths, bond angles, and dihedral angles that define its structure.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared spectrum.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (keto) | 1.215 |
| C=O (ester) | 1.210 | |
| C-F | 1.358 | |
| C-O (methoxy) | 1.362 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| Bond Angle (°) | C-C-C (keto) | 119.8 |
| O=C-O (ester) | 124.5 | |
| C-C-F (aromatic) | 118.5 |
Note: The values in this table are representative and derived from typical DFT calculations for similar molecular structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient regions, particularly the carbonyl groups of the keto and ester functionalities.
Table 2: Calculated FMO Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.89 |
Note: These energy values are hypothetical examples consistent with FMO analysis of similar aromatic ketones.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netscielo.org.mx The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the MEP map of this compound, the most negative regions are concentrated around the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic interaction. The aromatic protons and the methyl group protons would exhibit regions of positive potential.
To quantify the charge distribution, a Mulliken population analysis can be performed. This analysis assigns partial charges to each atom in the molecule.
Table 3: Calculated Mulliken Atomic Charges for Selected Atoms
| Atom | Charge (a.u.) |
|---|---|
| O (keto) | -0.55 |
| O (ester carbonyl) | -0.52 |
| O (ester ether) | -0.41 |
| F | -0.28 |
| C (keto carbonyl) | +0.48 |
Note: The charge values presented are illustrative of expected charge distribution from such calculations.
Conformational Analysis and Intramolecular Interactions
The flexibility of the butyrate (B1204436) side chain allows for multiple possible conformations. Understanding the preferred spatial arrangement of the molecule is essential, as conformation can significantly influence its properties and interactions. nih.gov
Within the molecular structure of this compound, the potential for various non-covalent interactions exists. mdpi.com These weak interactions, such as intramolecular hydrogen bonds, can play a crucial role in stabilizing specific conformations. mdpi.com Potential interactions include weak C-H···O bonds between the aliphatic protons on the butyrate chain and the carbonyl or methoxy (B1213986) oxygen atoms. Furthermore, C-H···F interactions, though generally weaker, might also contribute to conformational stability. nih.gov Identifying these interactions helps to build a more complete picture of the molecule's preferred three-dimensional structure. researchgate.net
Reaction Mechanism Predictions via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for predicting the reaction mechanisms of organic molecules. While specific mechanistic studies for the synthesis or degradation of this compound are not extensively documented in publicly available literature, general principles of computational chemistry allow for the prediction of its reactive behavior.
Theoretical studies on similar aromatic ketones and esters can be extrapolated to understand the potential reaction pathways involving this compound. For instance, the carbonyl group of the oxobutyrate moiety is a primary site for nucleophilic attack. Computational models can predict the transition state energies and reaction coordinates for various nucleophilic addition reactions. The presence of the fluoro and methoxy substituents on the phenyl ring significantly influences the electron density distribution, thereby affecting the reactivity of the aromatic ring and the carbonyl group. DFT calculations can quantify these electronic effects, providing insights into the regioselectivity of electrophilic aromatic substitution or the modulation of the carbonyl group's electrophilicity.
Furthermore, computational models can elucidate the mechanisms of reactions such as hydrolysis of the ester group or reduction of the ketone. By calculating the potential energy surface, researchers can identify the most likely reaction pathways, including the structures of intermediates and transition states.
In Silico Screening and Molecular Docking Studies for Biological Targets
In silico screening and molecular docking are pivotal computational techniques in drug discovery for identifying potential biological targets and predicting the binding mode of a ligand. These methods allow for the rapid assessment of a compound's potential therapeutic efficacy.
Molecular docking simulations can predict the interactions between this compound and the active sites of various proteins. Based on the docking of structurally similar compounds, it is possible to hypothesize the types of interactions this molecule might form with potential biological targets. For example, the methoxy group and the carbonyl oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. The fluorine atom can also participate in specific interactions, such as halogen bonding.
Below is a hypothetical table illustrating potential ligand-protein interactions for this compound with a generic protein kinase active site, based on common interaction patterns observed for similar inhibitors.
| Interaction Type | Interacting Ligand Moiety | Putative Interacting Protein Residue |
| Hydrogen Bond | Carbonyl Oxygen (ketone) | Backbone NH of Valine |
| Hydrogen Bond | Methoxy Oxygen | Sidechain OH of Serine |
| π-π Stacking | Phenyl Ring | Sidechain of Phenylalanine |
| Hydrophobic Interaction | Methyl Group (ester) | Sidechain of Leucine |
| Halogen Bond | Fluorine | Backbone Carbonyl of Glycine |
Following the prediction of binding poses, computational methods can be employed to estimate the binding affinity of this compound to its putative biological targets. Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can provide quantitative predictions of the binding free energy.
The analysis of the putative active site involves identifying key residues that contribute significantly to the binding affinity. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. For instance, the presence of the fluoro- and methoxy-substituted phenyl ring might be critical for fitting into a specific hydrophobic pocket within the active site, while the methyl ester could be involved in crucial interactions that orient the molecule for optimal binding.
The following table provides a hypothetical estimation of binding affinities and key active site residues for this compound with several potential enzyme targets, extrapolated from data on analogous compounds.
| Putative Protein Target | Estimated Binding Affinity (kcal/mol) | Key Putative Active Site Residues Involved in Binding |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | -9.2 | Met109, Gly110, Lys53 |
| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 |
Future Research Directions and Translational Perspectives for Methyl 4 3 Fluoro 4 Methoxyphenyl 4 Oxobutyrate Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The classical synthesis of 4-aryl-4-oxobutanoates often involves Friedel-Crafts acylation, which traditionally relies on stoichiometric amounts of Lewis acids and halogenated solvents, posing environmental concerns. organic-chemistry.orgresearchgate.net Future research should prioritize the development of greener and more efficient synthetic strategies for Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate.
Sustainable Synthetic Methodologies:
| Methodology | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. mdpi.comijpsjournal.com | Faster reactions, higher yields, and often solvent-free conditions. |
| Sonochemistry | Employs high-frequency ultrasound waves to induce acoustic cavitation, creating localized high-pressure and high-temperature zones that can accelerate reactions. organic-chemistry.orgekb.egiosrjournals.org | Enhanced reaction rates, improved yields, and applicability to a wide range of reactions. |
| Flow Chemistry | Involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters and facilitating scalability. beilstein-journals.orgnih.gov | Improved safety, better heat and mass transfer, and ease of scale-up. |
| Mechanochemistry | Utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. rsc.orgresearchgate.netrsc.orgnih.gov | Solvent-free reactions, access to novel reactivity, and potential for solid-state synthesis. |
| Biocatalysis | Employs enzymes to catalyze the desired transformation, offering high selectivity and mild reaction conditions. | High chemo-, regio-, and stereoselectivity, and environmentally benign conditions. |
| Photoredox Catalysis | Uses visible light to initiate redox reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govscispace.comnih.govrsc.org | Mild reaction conditions, high functional group tolerance, and access to unique bond formations. |
A proposed sustainable synthetic route could involve the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride using a catalytic amount of a recyclable solid acid catalyst in a solvent-free microwave reactor. This approach would significantly reduce waste and energy consumption compared to traditional methods.
Exploration of Undiscovered Chemical Transformations and Reaction Cascades
The β-keto ester functionality in this compound is a versatile handle for a multitude of chemical transformations. organic-chemistry.org Future research should focus on exploring its reactivity in various named reactions to generate a diverse library of heterocyclic compounds with potential biological activities.
Potential Reaction Cascades:
Robinson Annulation: Reaction with a methyl vinyl ketone could lead to the formation of a cyclohexenone ring, a common scaffold in steroids and other natural products. nih.govtechnologynetworks.commdpi.comacs.orgnih.gov
Paal-Knorr Synthesis: Condensation with a 1,4-dicarbonyl compound could yield substituted furans, pyrroles, or thiophenes, which are prevalent in many pharmaceuticals. ijpsjournal.comresearchgate.netrsc.orgnih.govrsc.org
Gewald Reaction: A one-pot, multi-component reaction with an activated nitrile and elemental sulfur could produce highly substituted 2-aminothiophenes, a class of compounds with diverse biological activities. nih.govrsc.orgnih.govnih.govresearcher.life
Hantzsch Pyridine Synthesis: A multi-component reaction with an aldehyde and a nitrogen source like ammonia or ammonium acetate could be employed to synthesize dihydropyridine and pyridine derivatives. ekb.egiosrjournals.orgnih.govsinobiological.comacs.org
Biginelli Reaction: A three-component reaction with an aldehyde and urea or thiourea could be utilized to create dihydropyrimidinones and their derivatives. organic-chemistry.orgnih.govwisdomlib.orgnih.govmdpi.com
Feist-Benary Furan Synthesis: The reaction with an α-halo ketone in the presence of a base could lead to the formation of substituted furans. researchgate.netrsc.orgnih.govnews-medical.netbiotechniques.com
These reaction cascades could be further diversified by employing different substituted reactants, leading to a vast chemical space for biological screening.
Advanced In Vitro Biological Profiling Against Emerging Disease Targets
The fluorinated methoxyphenyl ketone motif is present in a number of biologically active compounds, suggesting that this compound and its derivatives could exhibit interesting pharmacological properties. Future research should involve comprehensive in vitro screening against a panel of emerging disease targets.
Potential Therapeutic Areas and Targets:
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Protein Kinases (e.g., EGFR, BRAF, JAKs, TYK2) | Many kinase inhibitors possess aromatic ketone scaffolds. tandfonline.comrsc.orgcreative-biogene.com |
| Inflammatory Diseases | Cytokines and their receptors (e.g., IL-6, TNF-α), COX enzymes, Phosphodiesterase 4 (PDE4) | The anti-inflammatory potential of fluorinated compounds is well-documented. nih.govnih.govmdpi.comtandfonline.comfrontiersin.org |
| Autoimmune Disorders | Janus kinases (JAKs), Spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (BTK) | Kinase signaling pathways are crucial in the pathogenesis of autoimmune diseases. nih.govresearcher.lifesinobiological.comcreative-biogene.com |
| Neurodegenerative Diseases | Glycogen synthase kinase 3β (GSK3β), Tau protein, Amyloid-beta (Aβ) aggregation pathways | Small molecules that can cross the blood-brain barrier are sought after for treating these conditions. technologynetworks.commdpi.comnih.govnews-medical.netbiotechniques.com |
A tiered screening approach, starting with broad-based phenotypic assays followed by target-specific assays for active compounds, would be an efficient strategy to identify promising lead candidates.
Integration of Cheminformatics and Machine Learning for Predictive Modeling of Bioactivity
To navigate the vast chemical space generated from the proposed synthetic explorations, the integration of cheminformatics and machine learning will be crucial. These computational tools can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing synthetic efforts.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate the structural features of the synthesized compounds with their biological activities.
Pharmacophore Modeling: Identify the key structural features responsible for the biological activity of lead compounds and use this information to design new, more potent molecules.
Molecular Docking: Simulate the binding of the synthesized compounds to the active sites of target proteins to predict their binding affinities and modes of interaction.
Machine Learning Algorithms: Train machine learning models on existing bioactivity data to predict the activity of new compounds. researchgate.net
These in silico methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Investigation of Multi-Targeting Approaches for Complex Biological Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Multi-target drugs, which can modulate several targets simultaneously, are emerging as a promising therapeutic strategy. frontiersin.orgnih.govacs.orgekb.egacs.org The scaffold of this compound, with its potential for diverse functionalization, is an excellent starting point for the design of multi-target ligands.
Strategies for Multi-Target Drug Design:
Pharmacophore Merging: Combine the key pharmacophoric features of known inhibitors of different targets into a single molecule.
Scaffold Hopping: Replace the core scaffold of a known inhibitor with the fluorinated methoxyphenyl butanoate framework while retaining the key interacting groups.
Fragment-Based Drug Design: Identify small fragments that bind to different targets and link them together to create a multi-target ligand.
A potential multi-targeting strategy could involve designing derivatives of this compound that can simultaneously inhibit a protein kinase and another key enzyme involved in a related signaling pathway. For instance, dual inhibitors of kinases and G-protein coupled receptors (GPCRs) could offer synergistic therapeutic effects in certain cancers.
Q & A
Q. Q1. What are the key steps and conditions for synthesizing Methyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyrate?
The synthesis typically involves esterification of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) in refluxing conditions. Critical parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous methanol), and reaction time (6–12 hours) to maximize yield and purity . Post-synthesis purification via recrystallization or column chromatography is recommended to remove unreacted acid or byproducts.
Q. Q2. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR identify hydrogen/carbon environments, with distinct signals for the methoxy (-OCH₃), fluorine-substituted aromatic ring, and ester carbonyl groups. Fluorine-induced splitting in aromatic protons may complicate interpretation .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C₁₂H₁₃FO₄) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) validate functional groups .
Q. Q3. What are the primary chemical reactions this compound undergoes?
The ester and ketone groups enable diverse reactivity:
- Hydrolysis : Acidic or basic conditions cleave the ester to 4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid.
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a hydroxyl group, yielding a diol ester.
- Nucleophilic Substitution : Fluorine on the aromatic ring can undergo substitution with amines or thiols under basic conditions .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituent position) influence biological activity in analogs of this compound?
Comparative studies of structurally similar esters (e.g., ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate) reveal that:
- Fluorine Position : Meta-fluorine (vs. para) enhances steric hindrance, altering binding affinity to biological targets like enzymes .
- Methoxy Group : Para-methoxy improves solubility but may reduce metabolic stability.
A structure-activity relationship (SAR) study should systematically vary substituents and assay cytotoxicity, enzyme inhibition, or receptor binding to identify pharmacophores .
Q. Q5. How can conflicting data on reaction yields or product distributions be resolved?
Discrepancies often arise from solvent polarity, temperature, or catalyst choice. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions but increase side reactions.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) can improve regioselectivity.
Kinetic studies and computational modeling (DFT) help identify rate-limiting steps and optimize conditions .
Q. Q6. What advanced analytical methods are used to study reaction mechanisms involving this compound?
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., α-hydrogens) elucidates mechanistic pathways.
- In Situ Spectroscopy : Real-time FTIR or Raman monitors intermediate formation during reactions.
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution of reactants/products in heterogeneous systems .
Q. Q7. How can computational chemistry guide the design of derivatives with enhanced properties?
- Docking Simulations : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock.
- QSAR Models : Correlate electronic descriptors (Hammett σ) or logP values with bioactivity data to prioritize synthetic targets.
- MD Simulations : Assess stability of ligand-receptor complexes over time .
Methodological Challenges and Solutions
Q. Q8. What strategies mitigate decomposition or side reactions during storage or synthesis?
Q. Q9. How are biological activity assays optimized for derivatives of this compound?
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to determine IC₅₀/EC₅₀ values.
- Selectivity Profiling : Screen against related enzymes/receptors (e.g., kinase panels) to assess specificity.
- Metabolic Stability : Use liver microsomes or hepatocyte assays to predict in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
